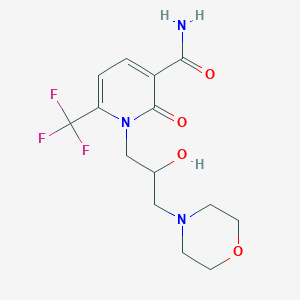
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one, also known as PP2, is a synthetic compound that belongs to the family of pyrazolyl urea kinase inhibitors. PP2 is a potent and selective inhibitor of Src family kinases, which play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. PP2 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Wirkmechanismus
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates and disrupts the signaling pathways that are critical for cell proliferation, survival, and migration. This compound has been shown to selectively inhibit Src family kinases, including Src, Yes, Fyn, and Lyn, without affecting other kinases such as Abl or EGFR.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces tumor growth in animal models. In inflammatory cells, this compound reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the migration and activation of immune cells. In neurons, this compound modulates synaptic plasticity and memory formation by regulating the activity of Src family kinases.
Vorteile Und Einschränkungen Für Laborexperimente
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of Src family kinases, which allows researchers to study the specific role of these kinases in various cellular processes. This compound is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations as well. It has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. This compound also has off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one has opened up new avenues for scientific research in various fields, including cancer, inflammation, and neuroscience. Future research could focus on developing more potent and selective inhibitors of Src family kinases, improving the solubility and bioavailability of this compound, and exploring the therapeutic potential of this compound in clinical trials. Additionally, this compound could be used as a tool compound to investigate the role of Src family kinases in other diseases, such as cardiovascular diseases and metabolic disorders. Overall, this compound has significant implications for understanding the molecular mechanisms of cellular processes and developing new therapies for human diseases.
Synthesemethoden
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one can be synthesized by reacting 1-(2-Chloroethyl)-1H-pyrazole with 2-amino-1-(morpholin-4-yl)propan-1-one in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid, which can be purified by recrystallization or column chromatography. The purity and identity of this compound can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one has been widely used as a tool compound in scientific research to investigate the role of Src family kinases in various cellular processes. This compound has been shown to inhibit the growth and survival of cancer cells by blocking the activity of Src family kinases, which are often overexpressed or hyperactivated in cancer. This compound has also been used to study the role of Src family kinases in inflammation, angiogenesis, and other diseases.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-(2-pyrazol-1-ylethylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-11(12(17)15-7-9-18-10-8-15)13-4-6-16-5-2-3-14-16/h2-3,5,11,13H,4,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOKOZOBOFOETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
![N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7571981.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol](/img/structure/B7571988.png)
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)

![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)

![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)

